molecular formula C8H11BrN2O2 B7804332 5-bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B7804332
M. Wt: 247.09 g/mol
InChI Key: HTZQWKFGBXJGPQ-UHFFFAOYSA-N
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Description

5-bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound with a molecular formula of C8H11BrN2O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3 The compound is characterized by the presence of bromine at position 5 and ethyl groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the bromination of 1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the rate of bromination and to avoid over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and to enhance the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at position 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyrimidine derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 5-amino-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione or 5-thio-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be formed.

    Oxidation Products: N-oxides of the pyrimidine ring.

    Reduction Products: Dihydropyrimidine derivatives.

Scientific Research Applications

5-bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including antiviral and anticancer agents.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex heterocyclic compounds.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at position 5 and the ethyl groups at positions 1 and 3 contribute to the compound’s binding affinity and specificity. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Detailed studies on its binding interactions and structure-activity relationships are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Lacks the bromine atom at position 5, making it less reactive in substitution reactions.

    5-chloro-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and biological activity.

    5-iodo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Contains an iodine atom at position 5, which can influence its chemical properties and reactivity.

Uniqueness

5-bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential biological activity. The ethyl groups at positions 1 and 3 also contribute to its distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-1,3-diethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-3-10-5-6(9)7(12)11(4-2)8(10)13/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZQWKFGBXJGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)N(C1=O)CC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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